N,N-Diethylhydroxylamine

Catalog No.
S571192
CAS No.
3710-84-7
M.F
C4H11NO
M. Wt
89.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diethylhydroxylamine

CAS Number

3710-84-7

Product Name

N,N-Diethylhydroxylamine

IUPAC Name

N,N-diethylhydroxylamine

Molecular Formula

C4H11NO

Molecular Weight

89.14 g/mol

InChI

InChI=1S/C4H11NO/c1-3-5(6)4-2/h6H,3-4H2,1-2H3

InChI Key

FVCOIAYSJZGECG-UHFFFAOYSA-N

SMILES

CCN(CC)O

Solubility

In water, 8.9X10+4 mg/L at 25 °C (est)

Synonyms

diethylhydroxylamine, N,N-diethylhydroxylamine, N,N-diethylhydroxylamine oxalate, N,N-diethylhydroxylamine oxalate (1:1), N,N-diethylhydroxylamine sulfate (1:1), N,N-diethylhydroxylamine sulfate (2:1)

Canonical SMILES

CCN(CC)O

Oxygen Scavenger:

N,N-Diethylhydroxylamine (DEHA) finds application in scientific research as an oxygen scavenger. Its ability to react readily with dissolved oxygen makes it valuable in various research settings where oxygen can interfere with experiments or degrade sensitive materials.

For instance, DEHA is used in:

  • Biochemical studies: To create anoxic environments necessary for studying oxygen-sensitive enzymes or cellular processes.
  • Polymerization reactions: To prevent oxygen-induced chain termination, leading to the formation of higher molecular weight polymers.
  • Corrosion studies: To minimize oxygen-mediated corrosion processes in metal samples.

Radical Scavenger:

DEHA's ability to react with free radicals makes it a potential radical scavenger in various research applications. Free radicals are highly reactive species known to damage biological molecules and contribute to various diseases.

Research explores the potential use of DEHA in:

  • Studying oxidative stress: To investigate the role of free radicals in various biological processes and diseases.
  • Protecting biological samples: To minimize free radical-mediated damage during sample preparation or storage.
  • Developing antioxidant therapies: As a potential source for developing new antioxidant compounds for therapeutic purposes.

Other Applications:

DEHA's unique properties are also explored in other scientific research areas, including:

  • Analytical chemistry: As a derivatizing agent to modify compounds for easier analysis using techniques like gas chromatography or mass spectrometry.
  • Organic synthesis: As a reagent in certain organic reactions, such as the synthesis of hydrazides and oximes.

N,N-Diethylhydroxylamine is an organic compound with the molecular formula (C2H5)2NOH(C_2H_5)_2NOH and a molecular weight of 89.14 g/mol. It is typically encountered as a colorless to yellow liquid with an amine-like odor, although pure N,N-diethylhydroxylamine is colorless. This compound is soluble in water, ethanol, ether, chloroform, and benzene, making it versatile for various applications in chemical processes .

DEHA is classified as a hazardous material due to several factors:

  • Flammability: DEHA is a flammable liquid and vapor [].
  • Toxicity: DEHA is harmful if inhaled or comes into contact with skin. It can cause respiratory irritation and is toxic to aquatic life [, ].
  • Environmental Impact: DEHA is persistent in the environment and can have long-lasting effects on aquatic organisms [].

  • Oxygen Scavenging: It reacts with oxygen in a ratio of approximately 2.8:1 (N,N-diethylhydroxylamine to oxygen), making it an effective oxygen scavenger, particularly in high-pressure boiler systems .
  • Reduction Reactions: N,N-diethylhydroxylamine can be reduced to diethylamine when reacted with ozone . Additionally, it can convert quinones and quinonemonosulfonimide into hydroquinones and sulfonylaminophenols, respectively .
  • Degradation: Under radiation exposure, N,N-diethylhydroxylamine degrades to produce light hydrocarbons .

N,N-Diethylhydroxylamine exhibits moderate toxicity but is significantly less toxic than its predecessor, hydrazine. Its ability to scavenge free radicals makes it useful in various biological applications, including as an antioxidant. It has been studied for its potential effects on reducing toxic heavy metals in aqueous solutions, such as converting hexavalent chromium to trivalent chromium, which is less harmful .

The synthesis of N,N-diethylhydroxylamine typically involves the reaction of triethylamine with a peroxide. This process is followed by purification and distillation to obtain the final product. The compound can also be produced through various other methods involving different reagents and conditions, such as the use of organometallic complexes .

N,N-Diethylhydroxylamine has a wide range of applications:

  • Oxygen Scavenger: Primarily used in water treatment and boiler systems to prevent corrosion by removing dissolved oxygen .
  • Polymerization Inhibitor: Acts as an inhibitor for conjugate olefins in polymer production .
  • Corrosion Inhibitor: Protects metal surfaces by forming passivated films during steam generation processes .
  • Antioxidant: Employed in various formulations to stabilize unsaturated oils and resins .
  • Environmental Protection: Functions as a photochemical smoke inhibitor and helps mitigate pollution from industrial processes .

Research has investigated the interaction kinetics of N,N-diethylhydroxylamine with free oxygen in distilled water. These studies reveal that the compound effectively reduces dissolved oxygen levels, thereby preventing corrosion in metal systems such as boilers. The reaction kinetics suggest that N,N-diethylhydroxylamine can be optimized for specific conditions within industrial applications .

N,N-Diethylhydroxylamine shares similarities with several other compounds, notably:

Compound NameFormulaUnique Features
N,O-DiethylhydroxylamineEtNHOEtAn isomer of N,N-diethylhydroxylamine with different reactivity patterns.
HydrazineN2H4Historically used for similar applications but has higher toxicity.
Diethylamine(C2H5)2NHA product of degradation from N,N-diethylhydroxylamine; used as a solvent and reagent.
EthanolC2H5OHCommon solvent that interacts with hydroxylamines but lacks the nitrogen functionality.

N,N-Diethylhydroxylamine's unique properties as a volatile oxygen scavenger make it particularly valuable in high-pressure environments compared to these similar compounds, especially due to its lower toxicity profile and effectiveness at preventing corrosion in boiler systems .

Physical Description

Liquid

Color/Form

Liquid

XLogP3

0.5

Boiling Point

133.0 °C
130 °C

Flash Point

113 °F

Density

0.8669 at 20 °C

LogP

-0.17 (LogP)
log Kow = -0.17

Melting Point

10.0 °C
10 °C

UNII

314I05EDVH

Related CAS

33008-17-2 (oxalate)
65293-87-0 (sulfate[1:1])

GHS Hazard Statements

Aggregated GHS information provided by 545 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 50 of 545 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 495 of 545 companies with hazard statement code(s):;
H226 (99.8%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (17.58%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (83.03%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (32.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (36.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (76.77%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (63.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (57.17%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The effects of diethylhydroxylamine (DEHA), a potent free-radical scavenger, on lipid peroxidation of rat liver microsomes were investigated in vitro. DEHA strongly inhibited ascorbate-dependent nonenzymatic microsomal lipid peroxidation. DEHA also completely inhibited nonenzymatic lipid peroxidation of heat-denatured microsomes, indicating that inhibition is protein-independent. DEHA only moderately inhibited NADPH-dependent enzymatic microsomal lipid peroxidation. DEHA has been shown to exhibit antitumorigenic properties. However, it had no significant effect on hepatic glutathione S-transferase, selenium-independent glutathione peroxidase, or selenium-dependent glutathione peroxidase activity in the DEHA-treated CD-1 (lCR) Br male mouse. This suggests that the mode of action of DEHA as an antitumorigenic agent may be different from that of butylated hydroxyanisole, whose antitumor function is attributed to induction of glutathione S-transferase activity.

Vapor Pressure

3.36 mmHg
3.36 mm Hg at 25 °C

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

3710-84-7

Wikipedia

Diethylhydroxylamine

General Manufacturing Information

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Ethanamine, N-ethyl-N-hydroxy-: ACTIVE

Dates

Modify: 2023-08-15

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